molecular formula C24H17ClN4O3 B2876087 4-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-(4-ethoxyphenyl)phthalazin-1(2H)-one CAS No. 1291852-15-7

4-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-(4-ethoxyphenyl)phthalazin-1(2H)-one

Cat. No.: B2876087
CAS No.: 1291852-15-7
M. Wt: 444.88
InChI Key: LYODWCOYYFHMOQ-UHFFFAOYSA-N
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Description

4-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-(4-ethoxyphenyl)phthalazin-1(2H)-one is a useful research compound. Its molecular formula is C24H17ClN4O3 and its molecular weight is 444.88. The purity is usually 95%.
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Scientific Research Applications

Antimicrobial Activities

Some compounds, including those structurally related to "4-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-(4-ethoxyphenyl)phthalazin-1(2H)-one," have been synthesized and evaluated for their antimicrobial activities. Novel 1,2,4-triazole derivatives have been prepared, showing good or moderate activities against test microorganisms, suggesting potential applications in developing new antimicrobial agents (Bektaş et al., 2010). Additionally, compounds with 1,3,4-oxadiazole and phthalazinone moieties have been identified for their antimicrobial efficacy, indicating their potential in antimicrobial therapy research (El-hashash et al., 2012).

Anticancer Evaluation

Derivatives containing the 1,3,4-oxadiazole moiety have been designed, synthesized, and evaluated for their anticancer activity against several cancer cell lines. This research demonstrates the potential of such compounds in anticancer drug development, with some derivatives showing higher activities than reference drugs (Ravinaik et al., 2021).

Synthesis and Biological Evaluation

The synthesis of novel heterocyclic compounds derived from specific hydrazide precursors, including those with 1,3,4-oxadiazole structures, has been explored for their lipase and α-glucosidase inhibition activities. These studies contribute to the development of new therapeutic agents for treating diseases related to these enzymes (Bekircan et al., 2015).

Anti-inflammatory Activity

New derivatives with 1,3,4-oxadiazole cores have been synthesized and tested for their anti-inflammatory activity. Some of these compounds have shown promising results, highlighting their potential in developing anti-inflammatory medications (El-Samii, 2007).

Mechanism of Action

Target of Action

Oxadiazole derivatives have been reported to possess a broad spectrum of biological activity , suggesting that they may interact with multiple targets.

Mode of Action

Oxadiazole derivatives have been known to exhibit anti-inflammatory, anti-hiv, antibacterial, anticonvulsant, antimalarial, herbicidal, antianxiety, insecticidal, antitubercular, antiviral, antifungal, anti-hbv, anticancer, and analgesic activities

Biochemical Pathways

Given the broad spectrum of biological activity of oxadiazole derivatives , it can be inferred that multiple biochemical pathways could be affected

Pharmacokinetics

It is noted that the 1,2,4-oxadiazole heterocycle is a bioisostere of amide but shows better hydrolytic and metabolic stability . This suggests that the compound may have favorable pharmacokinetic properties, but further studies would be needed to confirm this and to understand their impact on bioavailability.

Result of Action

Given the broad spectrum of biological activity of oxadiazole derivatives , it can be inferred that the compound could have multiple effects at the molecular and cellular level

Properties

IUPAC Name

4-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-(4-ethoxyphenyl)phthalazin-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H17ClN4O3/c1-2-31-16-13-11-15(12-14-16)29-24(30)18-8-4-3-7-17(18)21(27-29)23-26-22(28-32-23)19-9-5-6-10-20(19)25/h3-14H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYODWCOYYFHMOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3C(=N2)C4=NC(=NO4)C5=CC=CC=C5Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H17ClN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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